molecular formula C12H20N4O2 B13685824 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B13685824
M. Wt: 252.31 g/mol
InChI Key: MNXWOOUVQJHMTR-UHFFFAOYSA-N
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Description

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Chemical Reactions Analysis

Types of Reactions

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Scientific Research Applications

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amine to react with other functional groups . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Biological Activity

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has attracted interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a Boc (tert-butyloxycarbonyl) protecting group, is investigated for its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H16N4O\text{C}_{11}\text{H}_{16}\text{N}_4\text{O}

Key Features:

  • Boc Group : Provides stability and enhances solubility.
  • Pyrimidine Core : Known for its role in nucleic acid structure and function.

Antimicrobial Activity

Recent studies have indicated that compounds with pyrimidine structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA synthesis through the targeting of topoisomerases, essential enzymes for DNA replication.

CompoundActivityIC50 (µM)Target
This compoundAntibacterialTBDDNA gyrase, Topoisomerase IV

Studies suggest that derivatives of pyrimidines can act as competitive inhibitors against these enzymes, which are critical for bacterial survival. The specific activity of this compound needs further elucidation through experimental assays.

Enzyme Inhibition

Enzymatic assays have demonstrated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, molecular docking studies have shown promising binding interactions with target enzymes such as:

  • DNA Gyrase : Essential for introducing negative supercoils into DNA.
  • Topoisomerase IV : Involved in decatenation of DNA during replication.

These interactions are crucial for developing new antibacterial agents that circumvent existing resistance mechanisms.

Case Studies

A notable study explored the structural modifications of pyrimidine derivatives to enhance their biological activity. This research focused on optimizing the Boc group and the dimethyl substitution on the nitrogen atoms to improve binding affinity and selectivity towards bacterial topoisomerases.

Key Findings:

  • Enhanced Activity : Modifications led to a significant increase in potency against resistant strains of bacteria.
  • Safety Profile : The compounds exhibited minimal cytotoxicity against human cell lines, indicating a favorable therapeutic index.

Discussion

The biological activity of this compound highlights its potential as a lead compound in antibiotic development. The structural features contribute to its interaction with vital bacterial enzymes, making it an attractive candidate for further research.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine with high purity?

Methodological Answer:
The synthesis typically involves sequential functionalization of a pyrimidine core. A general approach includes:

  • Step 1: Introduction of the Boc-protected aminomethyl group via nucleophilic substitution or palladium-catalyzed coupling, using reagents like Boc-protected aminomethyl halides.
  • Step 2: Dimethylamine installation via reductive amination or alkylation of a pyrimidine-4-amine intermediate.
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor reaction progress by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for singlet peaks for N,N-dimethyl groups (δ ~3.0 ppm) and Boc-protected NH (δ ~1.4 ppm for tert-butyl).
    • ¹³C NMR: Confirm Boc carbonyl (δ ~155 ppm) and pyrimidine carbons (δ ~160-170 ppm).
  • Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H]⁺ with expected m/z (e.g., calculated for C₁₃H₂₂N₄O₂: 278.17).
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .

Q. Advanced: How can discrepancies in crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies (e.g., bond length/angle variations) may arise from twinning, disorder, or poor data quality. Mitigation strategies:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement: Apply twin refinement in SHELXL (BASF parameter) for twinned crystals. For disorder, model alternative conformations with occupancy constraints .
  • Validation: Cross-check with WinGX’s PARST or PLATON to ensure geometric consistency .

Q. Advanced: What experimental designs are optimal for studying this compound’s bioactivity in enzyme inhibition?

Methodological Answer:

  • Enzyme Assays: Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinases). Perform dose-response curves (1 nM–100 µM) to calculate IC₅₀. Include positive controls (e.g., staurosporine for kinases).
  • Docking Studies: Employ AutoDock Vina with enzyme structures (PDB: relevant target) to predict binding modes. Validate via site-directed mutagenesis of predicted interaction residues .
  • Selectivity Screening: Test against a panel of related enzymes (e.g., kinase family members) to assess specificity .

Q. Advanced: How can researchers evaluate the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability: Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition temperatures.
  • Solution Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. Boc groups are labile under acidic conditions (pH < 4) .
  • Light Sensitivity: Expose solid and solution samples to UV light (254 nm) and analyze photodegradation products by LC-MS .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in the pyrimidine ring (e.g., 5-fluoro substitution) or Boc replacement (e.g., Fmoc, acetyl).
  • Biological Testing: Compare IC₅₀ values against parent compound in enzyme or cell-based assays.
  • Computational Analysis: Use QSAR models (e.g., CoMFA or HQSAR) to correlate structural features (logP, polar surface area) with activity .

Q. Advanced: What analytical techniques are critical for characterizing reaction intermediates during synthesis?

Methodological Answer:

  • In-situ Monitoring: Use FT-IR to track carbonyl (Boc, ~1700 cm⁻¹) or amine (~3350 cm⁻¹) groups.
  • LC-MS: Identify transient intermediates (e.g., deprotected amines) with high-resolution MS/MS.
  • X-ray Photoelectron Spectroscopy (XPS): Confirm surface functionalization in solid-phase synthesis .

Q. Advanced: How can researchers address low yields in the final alkylation step of the synthesis?

Methodological Answer:

  • Optimize Reaction Conditions: Test polar aprotic solvents (DMF, DMSO) with LiCl or KI as additives to enhance nucleophilicity.
  • Catalyst Screening: Evaluate Pd(OAc)₂ or CuI for coupling reactions.
  • Workflow Adjustments: Introduce protecting groups for competing amine sites to prevent side reactions .

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)14-8-9-13-7-6-10(15-9)16(4)5/h6-7H,8H2,1-5H3,(H,14,17)

InChI Key

MNXWOOUVQJHMTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=N1)N(C)C

Origin of Product

United States

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